N-(2-aminoethyl)-6-[(Z)-hydroxyiminomethyl]pyridine-3-carboxamide
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Overview
Description
N-(2-aminoethyl)-6-[(Z)-hydroxyiminomethyl]pyridine-3-carboxamide is a compound with a molecular formula of C8H11N3O. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is also referred to as N-(2-aminoethyl)pyridine-3-carboxamide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminoethyl)-6-[(Z)-hydroxyiminomethyl]pyridine-3-carboxamide typically involves the reaction of 2-aminoethylamine with pyridine-3-carboxylic acid derivatives under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-aminoethyl)-6-[(Z)-hydroxyiminomethyl]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(2-aminoethyl)-6-[(Z)-hydroxyiminomethyl]pyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its bioactive properties
Mechanism of Action
The mechanism of action of N-(2-aminoethyl)-6-[(Z)-hydroxyiminomethyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or modulator, affecting the activity of enzymes involved in metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(2-aminoethyl)nicotinamide: Similar in structure but with different functional groups.
N-(2-aminoethyl)pyridine-3-carboxamide: A closely related compound with similar applications
Uniqueness
N-(2-aminoethyl)-6-[(Z)-hydroxyiminomethyl]pyridine-3-carboxamide is unique due to its specific functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(2-aminoethyl)-6-[(Z)-hydroxyiminomethyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2/c10-3-4-11-9(14)7-1-2-8(6-13-15)12-5-7/h1-2,5-6,15H,3-4,10H2,(H,11,14)/b13-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRUSXBOQIJNRSY-MLPAPPSSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)NCCN)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=NC=C1C(=O)NCCN)/C=N\O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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